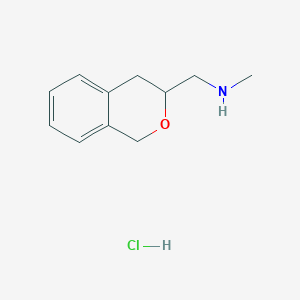
1-(isochroman-3-yl)-N-methylmethanamine hydrochloride
Overview
Description
1-(isochroman-3-yl)-N-methylmethanamine hydrochloride is a synthetic compound. The common name for this compound is isochroman-3-ylmethanamine . It has a molecular formula of C10H13NO .
Synthesis Analysis
The synthesis of isochroman-3-ylmethanamine involves several steps. The literature suggests that the synthetic route involves precursors such as 3-(Nitromethyl), 3-Isochromanone, and 3,4-dihydro-1H . More detailed information about the synthesis process can be found in the work of Roda, Gabriella; Riva, Sergio; Danieli, Bruno published in Tetrahedron Asymmetry, 1999 .Molecular Structure Analysis
The molecular structure of isochroman-3-ylmethanamine consists of a isochroman ring attached to a methanamine group . The exact mass of the molecule is 163.10000 .Scientific Research Applications
Discovery and Pharmacological Potential
1-(isochroman-3-yl)-N-methylmethanamine hydrochloride was identified as a nonpeptidic agonist of the urotensin-II receptor, with an EC50 of 300 nM at the human UII receptor and high selectivity. This compound, notably the (+)-enantiomer, has potential as a pharmacological research tool and a drug lead (Croston et al., 2002).
Synthesis and Antidepressant Effect
The synthesis of related tetracyclic compounds, homologues of anxiolytic and antidepressant drugs, has been explored. For instance, compounds such as 1-(4,5-dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine showed significant antidepressant effects in mice, indicating the potential of similar structures in psychiatric medication research (Karama et al., 2016).
Isochroman Analogues in Antiulcer Research
Analogues of N-phenethyl-2-(isochroman-1-yl)-1-methylethylamine have been prepared and shown to have inhibitory activity against aspirin-induced ulcers in rats, highlighting the therapeutic potential of isochroman derivatives in gastroenterological research (Yamato et al., 1988).
Chemical Properties and Derivatives
Studies on the reactivity of isocoumarins have shown that compounds like 1-ethoxyisochroman can react with various nucleophilic reagents, leading to a range of derivatives. This demonstrates the chemical versatility of isochroman structures for diverse applications in chemistry and pharmacology (Yamato, Ishikawa, & Kobayashi, 1980).
properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-12-7-11-6-9-4-2-3-5-10(9)8-13-11;/h2-5,11-12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCBDIKDMATQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC2=CC=CC=C2CO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(isochroman-3-yl)-N-methylmethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B1403553.png)
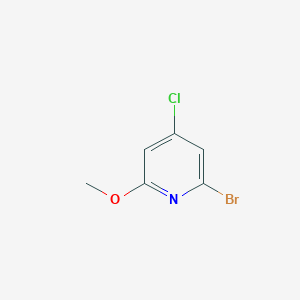

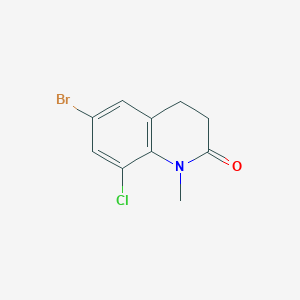
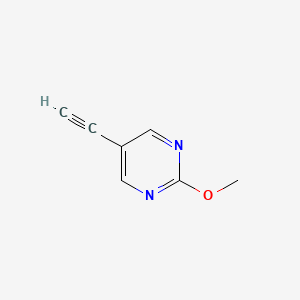
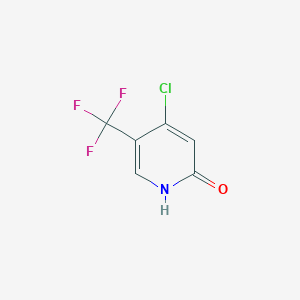


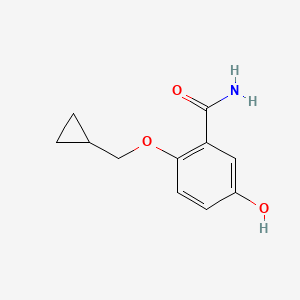
![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)

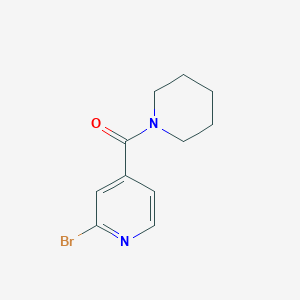
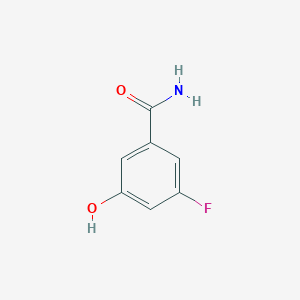
![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)